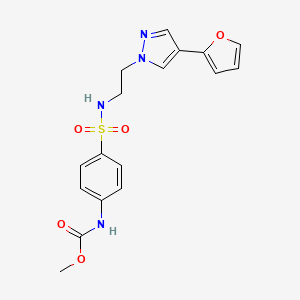

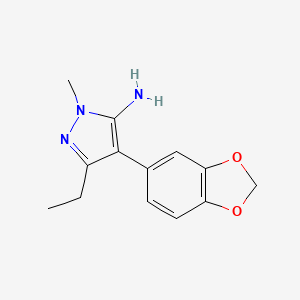

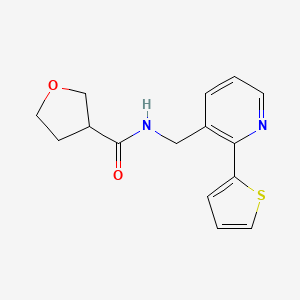

![molecular formula C22H28ClN3O3S B2922382 N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215582-40-3](/img/structure/B2922382.png)

N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride” is a complex organic compound . It’s related to a series of compounds synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Synthesis Analysis

The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . This process is part of green chemistry, which aims to reduce the environmental impact of chemical reactions .Molecular Structure Analysis

The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .Chemical Reactions Analysis

The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions . The n → π* UV absorption peak of the UV cutoff edge was detected for both configurations of the complex .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties were determined using various spectroscopic methods and theoretical calculations . The elemental analysis data reveal C 78.33%, H 7.73%, and N 7.47%, in accordance with the theoretical values .Aplicaciones Científicas De Investigación

Chemical Synthesis and Drug Development

This compound has been involved in research focusing on the synthesis of molecules with potential therapeutic applications. For instance, compounds similar to N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride have been explored for their antimicrobial activities. A study by Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives showing variable and modest activity against bacterial and fungal strains, highlighting the compound's role in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).

Moreover, research into the synthesis of novel compounds for Alzheimer's disease has identified molecules with significant inhibitory selectivity against histone deacetylase 6 (HDAC6), suggesting potential therapeutic applications in neurodegenerative diseases. Lee et al. (2018) developed a series of hydroxamic acids with potent HDAC6 inhibitory activity, indicating the compound's utility in drug development for Alzheimer's disease (Lee et al., 2018).

Catalysis and Material Science

In material science, the compound has been utilized in the synthesis of catalysts for organic reactions. Ghorbanloo and Alamooti (2017) reported the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This study underscores the compound's application in catalysis, demonstrating its role in enhancing reaction efficiency and sustainability (Ghorbanloo & Alamooti, 2017).

Photophysical and Fluorescent Studies

Compounds with structural similarities have also been investigated for their photophysical properties, particularly as fluorescent sensors. Suman et al. (2019) synthesized benzimidazole and benzothiazole conjugated Schiff base compounds, which exhibited significant solvatochromic behavior and were capable of detecting Al3+ and Zn2+ ions through appreciable absorption and emission spectral changes. This research highlights the compound's potential in developing fluorescent sensors for metal ions, contributing to analytical and diagnostic applications (Suman et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . The downstream effect of this is a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response .

Result of Action

The molecular and cellular effects of the compound’s action result in a reduction of inflammation. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation . This results in a decrease in the symptoms of inflammation, such as pain, redness, and swelling .

Direcciones Futuras

Future research could focus on further characterizing the compound’s properties and potential applications. For instance, the anti-inflammatory properties of related compounds suggest potential uses in treating inflammatory conditions . Additionally, further computational and experimental studies could provide more insights into the compound’s structure and reactivity.

Propiedades

IUPAC Name |

N-[2-(diethylamino)ethyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)13-14-25(21(26)16-9-7-10-17(15-16)27-3)22-23-20-18(28-4)11-8-12-19(20)29-22;/h7-12,15H,5-6,13-14H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQDRRNDXSCCGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

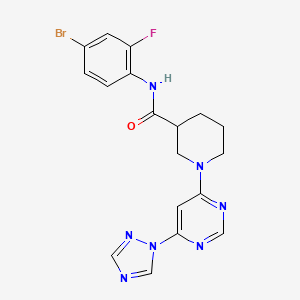

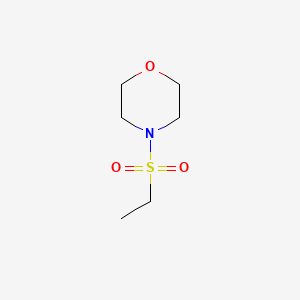

![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2922310.png)

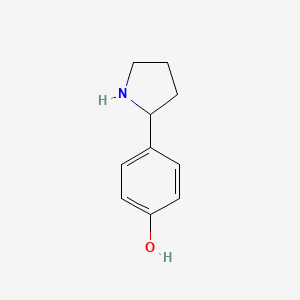

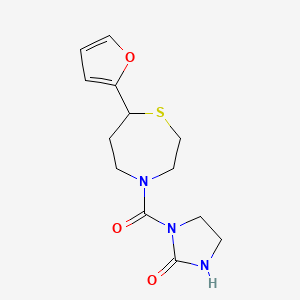

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2922314.png)

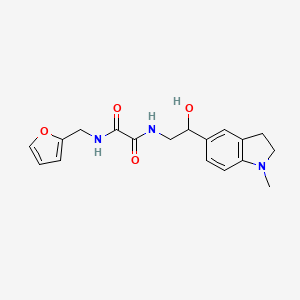

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2922315.png)

![1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922318.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2922322.png)